molecular formula C18H22ClFN2O3 B3924279 2-(4-chloro-2-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

2-(4-chloro-2-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B3924279
M. Wt: 368.8 g/mol
InChI Key: CYTCFXOMJLSXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CFM-2, is a synthetic compound that has shown potential in scientific research applications. It is a spirocyclic compound that has a unique structure, which makes it an interesting target for chemical synthesis and biological studies.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one involves the inhibition of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine in the brain. By inhibiting the activity of this enzyme, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to have antioxidant properties, which can protect the brain from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to have antioxidant properties, which can protect the brain from oxidative stress. In addition, this compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-(4-chloro-2-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to have a high degree of selectivity for acetylcholinesterase, which can make it a useful tool for studying the role of this enzyme in neurological disorders. However, there are also limitations to using this compound in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in vivo, which makes it difficult to determine its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(4-chloro-2-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one. One area of research could focus on improving the solubility of this compound in water, which could make it easier to use in lab experiments. Another area of research could focus on studying the effects of this compound in vivo, which could provide more information on its potential as a therapeutic agent. Additionally, future research could focus on developing derivatives of this compound that have improved selectivity and potency for acetylcholinesterase. Overall, this compound is a promising compound that has the potential to be a useful tool for studying neurological disorders and developing new therapeutic agents.

Scientific Research Applications

2-(4-chloro-2-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential as a therapeutic agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting the activity of this enzyme, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.

properties

IUPAC Name

2-(4-chloro-2-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClFN2O3/c1-25-10-9-21-7-2-5-18(17(21)24)6-8-22(12-18)16(23)14-4-3-13(19)11-15(14)20/h3-4,11H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTCFXOMJLSXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1=O)CCN(C2)C(=O)C3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-2-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-2-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 3
2-(4-chloro-2-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 4
2-(4-chloro-2-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
2-(4-chloro-2-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
Reactant of Route 6
2-(4-chloro-2-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.